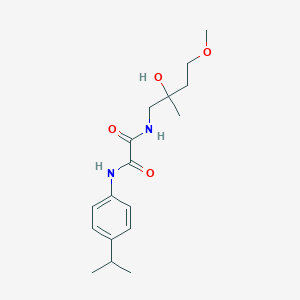

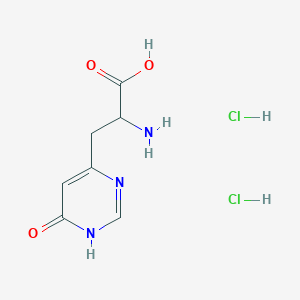

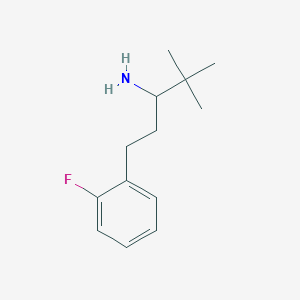

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide, commonly known as HMBP, is a novel compound that has gained significant attention in the scientific community due to its potential medical applications. HMBP is a small molecule that belongs to the class of oxalamide compounds and is synthesized through a multi-step process.

Aplicaciones Científicas De Investigación

Polymerization and Photopolymerization Applications

Poly[N-(2-hydroxypropyl)methacrylamide] - Radical Polymerization : Kopeček and Baẑilová (1973) investigated the radical polymerization of N-(2-hydroxypropyl)methacrylamide, finding that the hydrophilic character of the polymerization medium affects the initiator's decomposition rate and primary radical termination. This study contributes to understanding how similar compounds might be used in polymer synthesis and modifications (Kopeček & Baẑilová, 1973).

Nitroxide-Mediated Photopolymerization : Guillaneuf et al. (2010) introduced a new compound for nitroxide-mediated photopolymerization (NMP2), demonstrating its efficiency in generating polymers under UV irradiation. This study showcases the potential of using advanced compounds for initiating polymerization, relevant to materials science (Guillaneuf et al., 2010).

Catalysis and Organic Synthesis

Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a methodology applicable to similar compounds for synthesizing oxalamides and anthranilic acid derivatives. This work could indicate pathways for synthesizing or modifying compounds like N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide (Mamedov et al., 2016).

Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides : Xia et al. (2016) demonstrated a powerful catalytic system for hydroxylation of (hetero)aryl halides, a method that could be relevant for modifications or synthesis of compounds similar to this compound. This research shows the potential applications in organic synthesis and drug development (Xia et al., 2016).

Propiedades

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-12(2)13-5-7-14(8-6-13)19-16(21)15(20)18-11-17(3,22)9-10-23-4/h5-8,12,22H,9-11H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEQDWAXBYPURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(CCOC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2780011.png)

![Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2780014.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)

![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)